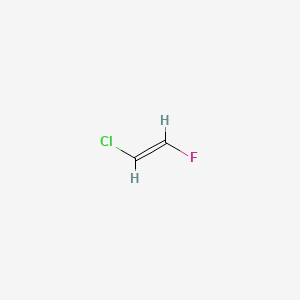

1-クロロ-2-フルオロエチレン

説明

1-Chloro-2-fluoroethylene, also known as 1-chloro-1,1-difluoroethylene and CFC-11, is a halogenated hydrocarbon that is used as a refrigerant and propellant in various industrial and commercial applications. It is also used as a precursor for the production of other halogenated hydrocarbons. In addition, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has a low boiling point, making it suitable for use as a refrigerant. It is also used as a fire suppressant, solvent, and aerosol propellant.

科学的研究の応用

材料科学:電気化学反応活性向上

材料科学において、1-クロロ-2-フルオロエチレン (CFE) は、電解質に添加した場合、リチウムニッケルマンガン酸化物 (LNMO)/Li 半電池の電気化学反応活性を向上させることが示されています。 これは、酸化ピークと還元ピークがよりシャープになることにつながり、電池性能の向上を示唆しています .

分光法:マイクロ波スペクトル分析

CFE のマイクロ波スペクトルは広く研究されており、回転定数、遠心歪み定数、核四重極結合定数を決定するための貴重なデータを提供しています。 この情報は、分子動力学と相互作用を理解するために不可欠です .

化学合成:冷媒と推進剤

CFE は、従来のクロロフルオロカーボン (CFC) の代替品として使用される、HCFO-1233zd (E) などの環境に優しい冷媒の合成における前駆体として役立ちます。 これらの化合物は、その熱力学的特性により、工業的に重要な価値を持っています .

工業プロセス:不活性液体と潤滑剤の製造

この化合物は、さまざまな産業用途で不活性液体と潤滑剤として機能する、低分子量油やグリースの製造に使用されます .

高分子化学:フッ素化オリゴマーとポリマー

CFE は、フッ素化モノマーとポリマーの工業生産に関与しており、これらは低表面エネルギーコーティングなどの他の用途で使用されています。 これらの材料は、溶媒、酸、塩基に対する耐性などの独自の特性で知られています .

特性

IUPAC Name |

1-chloro-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHTBWXSHYCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861944 | |

| Record name | 1-Chloro-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-16-2 | |

| Record name | Ethene, 1-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-chloro-2-fluoroethylene?

A1: The molecular formula of 1-chloro-2-fluoroethylene is C2H2ClF, and its molecular weight is 98.48 g/mol.

Q2: What spectroscopic techniques have been employed to characterize the structure of 1-chloro-2-fluoroethylene?

A2: Researchers have extensively used Fourier transform microwave spectroscopy [, , , , , , , , , ], millimeter-wave spectroscopy [, , ], and infrared spectroscopy [, , , , ] to analyze the rotational and vibrational spectra of 1-chloro-2-fluoroethylene and its isotopologues. This has enabled the determination of crucial structural parameters like bond lengths, bond angles, and nuclear quadrupole coupling constants.

Q3: How do the structures of cis- and trans-1-chloro-2-fluoroethylene differ?

A3: Cis- and trans-1-chloro-2-fluoroethylene are geometric isomers. In the cis isomer, the chlorine and fluorine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides [, , , ]. These structural differences influence their physical and chemical properties.

Q4: How does isotopic substitution aid in the structural determination of 1-chloro-2-fluoroethylene?

A4: Studying various isotopologues, such as those containing deuterium (D) or heavier chlorine (37Cl) and carbon (13C) atoms, provides information about the molecule's structure through changes in rotational constants [, , ]. By analyzing these isotopic shifts in the spectra, researchers can precisely determine bond lengths and angles.

Q5: What types of intermolecular interactions are observed in complexes of 1-chloro-2-fluoroethylene with protic acids?

A5: Studies on complexes of 1-chloro-2-fluoroethylene with hydrogen fluoride (HF) and hydrogen chloride (HCl) [, , , , ] reveal the formation of a primary hydrogen bond between the hydrogen atom of the acid and a halogen atom (F or Cl) of the haloethylene. Notably, the preference for fluorine or chlorine as the hydrogen bond acceptor is influenced by the steric environment and the strength of secondary interactions.

Q6: What is the role of secondary interactions in complexes of 1-chloro-2-fluoroethylene with molecules like acetylene?

A6: In the complex of (Z)-1-chloro-2-fluoroethylene with acetylene [], the acetylene molecule orients itself to maximize favorable electrostatic interactions with both the chlorine atom and the geminal hydrogen atom of the haloethylene. This highlights the significance of secondary interactions, beyond the primary hydrogen bond, in dictating the geometry and stability of these complexes.

Q7: How have computational methods been utilized in the study of 1-chloro-2-fluoroethylene?

A7: Computational chemistry plays a vital role in predicting and interpreting the properties of 1-chloro-2-fluoroethylene. Researchers utilize techniques like coupled-cluster theory and Møller–Plesset perturbation theory to determine equilibrium geometries, dipole moments, and anharmonic force fields [, , , , ]. These calculations provide valuable insights into the electronic structure, vibrational frequencies, and other molecular properties.

Q8: What types of reactions are known for 1-chloro-2-fluoroethylene?

A8: 1-Chloro-2-fluoroethylene can participate in addition reactions with silanes [, ] and phosphines [, ], leading to the formation of various organosilicon and organophosphorus compounds. These reactions demonstrate its potential as a building block in synthetic chemistry.

Q9: How does the presence of chlorine and fluorine atoms influence the properties of 1-chloro-2-fluoroethylene?

A9: The presence of chlorine and fluorine atoms significantly impacts the chemical reactivity, stability, and intermolecular interactions of 1-chloro-2-fluoroethylene [, ]. Understanding the interplay between these halogen atoms is crucial for predicting its behavior in different environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)